(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BClFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol, base (e.g., triethylamine), solvent (e.g., ethanol), reflux conditions.
Major Products
Oxidation: (5-Hydroxy-6-(2-fluorophenyl)pyridin-3-yl)boronic acid
Reduction: (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe . The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluoropyridin-3-yl)boronic acid
- (6-(2-Fluorophenyl)pyridin-3-yl)boronic acid
- (5-Chloro-6-phenylpyridin-3-yl)boronic acid
Uniqueness
(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H8BClFNO2 |
---|---|
Molecular Weight |
251.45 g/mol |
IUPAC Name |
[5-chloro-6-(2-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-9-5-7(12(16)17)6-15-11(9)8-3-1-2-4-10(8)14/h1-6,16-17H |
InChI Key |
JMGJRGWWGUAQIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2F)Cl)(O)O |
Origin of Product |
United States |
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